7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature reflects the compound's fundamental structural architecture, which consists of a seven-membered diazepine ring fused to a benzene ring, with the distinguishing feature of fluorine atoms positioned at the 7 and 8 carbon positions of the aromatic system. The tetrahydro designation indicates the saturation of four carbon atoms within the heterocyclic framework, specifically at positions 2, 3, 4, and 5 of the diazepine ring.
The structural representation can be precisely defined through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as C1CNC2=CC(=C(C=C2NC1)F)F, which provides a linear textual representation of the molecular connectivity. The International Chemical Identifier string is recorded as InChI=1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2, offering a standardized machine-readable format for the compound's structure. The International Chemical Identifier Key, serving as a fixed-length condensed digital representation, is documented as XJFPSKRYBKYYNR-UHFFFAOYSA-N.
The molecular architecture exhibits a characteristic benzodiazepine framework where the seven-membered ring contains two nitrogen atoms at positions 1 and 5, distinguishing it from the more common 1,4-benzodiazepine isomers. The fluorine substitutions at positions 7 and 8 introduce significant electronic effects that influence the compound's chemical properties and potential biological activities. The tetrahydro nature of the compound indicates reduced aromaticity in the diazepine ring compared to fully aromatic benzodiazepine derivatives.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula for this compound is established as C₉H₁₀F₂N₂, representing a compact heterocyclic structure with a molecular weight of 184.19 grams per mole. This molecular composition reflects the presence of nine carbon atoms forming the bicyclic framework, ten hydrogen atoms, two fluorine atoms providing the characteristic halogen substitution, and two nitrogen atoms constituting the diazepine functionality.
Mass spectrometric characterization data indicates specific fragmentation patterns consistent with the benzodiazepine core structure. The exact mass is calculated as 184.08120465 Daltons, providing high-precision mass spectrometric identification capabilities. The monoisotopic mass, representing the mass of the molecule containing the most abundant isotope of each element, is identical at 184.08120465 Daltons. This precise mass information enables definitive identification through high-resolution mass spectrometry techniques commonly employed in analytical chemistry applications.
Computational chemistry calculations reveal additional molecular descriptors relevant to mass spectrometric behavior. The topological polar surface area is calculated as 24.1 Ų, indicating relatively low polarity that influences ionization efficiency in mass spectrometric analysis. The heavy atom count of 13 atoms provides insight into the molecular complexity and fragmentation potential under electron impact or electrospray ionization conditions. The logarithmic partition coefficient (XLogP3-AA) value of 2.2 suggests moderate lipophilicity, which affects ionization behavior and detection sensitivity in different mass spectrometric conditions.
The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 4 provide important information for understanding the compound's behavior under various ionization conditions. These parameters directly influence protonation sites and fragmentation pathways in mass spectrometric analysis. The rotatable bond count of 0 indicates a rigid molecular structure that may produce consistent fragmentation patterns across different analytical conditions.
Synonymous Designations and Registry Identifiers
The primary chemical registry identifier for this compound is Chemical Abstracts Service Registry Number 1354953-55-1, which serves as the definitive unique identifier for this specific molecular structure. This registry number is consistently referenced across multiple chemical databases and commercial suppliers, ensuring unambiguous identification in scientific literature and commercial transactions.
The PubChem Compound Identifier for this substance is CID 54595809, providing access to comprehensive chemical information within the National Center for Biotechnology Information's chemical database system. This identifier links to detailed molecular property data, computational predictions, and related chemical information that supports research applications. Additional synonymous designations documented in chemical databases include various alphanumeric codes used by different suppliers and research institutions.
属性
IUPAC Name |
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFPSKRYBKYYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C2NC1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Solid-Phase Synthesis Approach
A solid-phase synthetic method has been described for 3,4,5-substituted 1,5-benzodiazepin-2-ones, which can be adapted for fluorinated derivatives such as 7,8-difluoro-substituted analogs. The key steps include:
- Tethering 4-fluoro-3-nitrobenzoic acid to a solid support via the acid group.
- Aromatic nucleophilic substitution of the aryl fluoride with α- or β-substituted β-amino esters in the presence of diisopropylethylamine (DIEA) in dimethylformamide (DMF).
- Reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O).
- Hydrolysis of the ester under heterogeneous conditions (1 N NaOH/THF, 1:1).
- Cyclization to form the benzodiazepinone skeleton using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
- Selective N-5 alkylation using alkyl halides with potassium carbonate in acetone.
- Cleavage from the solid support yielding 46–98% isolated yields.
This method allows for efficient incorporation of fluorine atoms and substitution patterns, providing a versatile platform for synthesizing 7,8-difluoro derivatives.
Michael Addition Catalyzed Synthesis
A method involving imidazolium chloride catalysis has been reported for synthesizing substituted tetrahydrobenzodiazepines via Michael addition reactions at relatively low temperatures (around 140–150 °C). The process includes:
- Mixing appropriate amines and ketones in the presence of imidazolium hydrochloride as a catalyst.
- Heating the reaction mixture in a Schlenk tube with stirring, monitored by thin-layer chromatography (TLC).
- Work-up involving extraction with water and ethyl acetate, drying, and purification via column chromatography using petroleum ether and ethyl acetate mixtures.
This approach is applicable to the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones and related derivatives, which can be modified to introduce fluorine atoms at desired positions, including 7,8-difluoro substitution.
Friedel-Crafts Catalyzed Cyclization of Aminobenzophenones
The preparation of 2-oxo benzodiazepines, including halogenated derivatives such as 7,8-difluoro compounds, can be achieved by:
- Treating substituted aminobenzophenones with Friedel-Crafts catalysts (e.g., AlCl₃, TiCl₄, SbCl₅) in solvents like chlorobenzene under reflux.
- Hydrolysis of the intermediate products in aqueous acidic or basic solutions at room temperature or elevated temperatures.
- The reaction conditions are flexible concerning temperature and reactant ratios, with excess quaternizing agents often used.
- The process yields various substituted benzodiazepines, including those with fluorine substituents at the 7 and 8 positions.
This method is well-established and allows for the preparation of pharmaceutically relevant fluorinated benzodiazepines.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Catalyst Role and Selectivity: The acidity of catalysts such as H-MCM-22 plays a crucial role in accelerating the condensation reaction to form benzodiazepines, enabling high yields at room temperature, which is advantageous for sensitive fluorinated substrates.
Fluorine Incorporation: Fluorine atoms at positions 7 and 8 can be introduced via selective aromatic substitution reactions on appropriately substituted benzoic acid or benzophenone derivatives, often facilitated by electron-withdrawing groups and nucleophilic aromatic substitution mechanisms.
Reduction and Cyclization Steps: Nitro groups present on intermediates are typically reduced by stannous chloride or sodium dithionite, followed by cyclization using carbodiimide reagents or acidic conditions to form the benzodiazepine ring system.
Reaction Monitoring and Purification: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, and column chromatography with petroleum ether/ethyl acetate mixtures is standard for purification, ensuring isolation of high-purity products.
Versatility and Scalability: Solid-phase synthesis offers advantages in scalability and purification, while Friedel-Crafts methods provide flexibility in substituent variation. The catalytic condensation method is efficient for rapid synthesis of diverse derivatives.
化学反应分析
Types of Reactions: 7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., sodium methoxide), in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has various applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorination on biological systems and to develop new bioactive molecules.
Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders due to its benzodiazepine structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it induces sedation, anxiolysis, and muscle relaxation. The fluorine atoms at positions 7 and 8 may modulate the binding affinity and efficacy of the compound at these receptors.
相似化合物的比较
Comparison with Structurally Related Compounds
Core Ring Structure Variations
1,5-Benzodiazepines vs. 1,4-Benzodiazepines
- 1,5-Benzodiazepines: The 1,5-regioisomer features nitrogen atoms at positions 1 and 5, creating a distinct conformational flexibility. Steric hindrance from substituents (e.g., 2,3-dimethoxyphenyl) influences regioselectivity during acylation reactions .
Benzoxazines
Substituent Effects
Therapeutic Potential
- Antidiabetic Activity :
- Unspecified Targets: Fluorine substitution in 7,8-difluoro-1,5-benzodiazepine may improve target binding affinity compared to non-fluorinated analogs (e.g., 2-phenyl derivatives in ) .
生物活性
7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class of drugs, characterized by its unique chemical structure which includes two fluorine atoms at the 7 and 8 positions of the benzodiazepine ring. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent.
The molecular formula of this compound is with a molecular weight of approximately 182.19 g/mol. The presence of fluorine atoms is believed to enhance its pharmacological properties by improving lipophilicity and receptor binding affinity.
Neuropharmacological Effects
Research has indicated that derivatives of benzodiazepines exhibit significant neuropharmacological effects. A study focusing on similar compounds found that certain 1,5-benzodiazepin-2(3H)-ones demonstrated antioxidant properties and neuroprotective effects against oxidative stress in neuronal cell lines. These compounds reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (ΔΨm), suggesting potential applications in neurodegenerative conditions like Parkinson's disease .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Observed Effects |
|---|---|---|
| This compound | Neuroprotection | Reduced ROS levels; improved ΔΨm |
| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | Antioxidant | Low cytotoxicity; neuroprotection against H₂O₂ |
| 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | Neuroprotectant | Significant reduction of malondialdehyde (MDA) levels |
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. Similar compounds have been shown to act as ligands for serotonin receptors (5-HT), which play crucial roles in mood regulation and anxiety . This suggests that the compound could potentially be beneficial in treating anxiety disorders or depression.
Case Studies
A notable case study involved the synthesis and evaluation of various benzodiazepine derivatives for their central nervous system (CNS) activity. In behavioral models using mice, certain derivatives exhibited anxiolytic effects without significant sedation at effective doses. For instance:
- Compound VBZ102 : Showed significant anxiolytic activity at a dose of 10 mg/kg with minimal side effects compared to traditional benzodiazepines .
Toxicity Profile
The toxicity profile of this compound remains an important consideration. Preliminary studies suggest that related compounds exhibit low cytotoxicity in human cell lines . Further toxicological evaluations are necessary to establish safety parameters for clinical use.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursor molecules, fluorination steps, and purification via column chromatography. For example, Grignard reagent reactions in THF at controlled temperatures (0°C to room temperature) are effective for introducing substituents, followed by nitro group reduction using hydrogen gas with palladium catalysts . Fluorination may require selective reagents like DAST (diethylaminosulfur trifluoride) to avoid side reactions.
- Critical Factors : Reaction time, solvent polarity, and catalyst loading significantly impact yield. Purity (>98%) is achievable via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
Q. How do the physicochemical properties of this compound affect its suitability as a drug intermediate?
- Key Properties :
- Molecular Weight : 345.23 g/mol (affects bioavailability and permeability) .
- Solubility : Low water solubility but soluble in polar organic solvents (e.g., ethanol, DMSO), necessitating formulation adjustments for in vivo studies .
- Thermal Stability : Boiling point ~520°C, indicating stability under high-temperature conditions .
Advanced Research Questions
Q. What advanced spectroscopic and computational techniques are recommended for structural confirmation and electronic property analysis?
- Structural Analysis :
- NMR : ¹H/¹³C NMR to confirm fluorine-induced deshielding effects and ring conformation. For example, coupling constants (e.g., JF-F) in ¹⁹F NMR can validate substitution patterns .
- X-ray Crystallography : Resolves crystal packing and steric effects of the difluoro and tetrahydrobenzodiazepine moieties .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .
Q. How can researchers address contradictions in reported biological activities of benzodiazepine derivatives?
- Case Study : While some studies report partial agonism at nicotinic acetylcholine receptors (nAChRs) , others show limited efficacy in neurological models.
- Resolution Strategies :
- Comparative Assays : Use standardized in vitro receptor-binding assays (e.g., radioligand displacement) under consistent buffer conditions .
- Metabolic Profiling : Evaluate hepatic stability using liver microsomes and LC-MS to identify active metabolites that may explain discrepancies .
Q. What challenges arise in optimizing fluorination steps during synthesis, and how can they be mitigated?
- Challenges :
- Selectivity : Competing reactions at adjacent positions due to electron-withdrawing fluorine atoms .
- Reagent Toxicity : Fluorinating agents (e.g., SF4) require strict safety protocols.
- Solutions :
- Directed Ortho-Metalation : Use lithiation strategies to direct fluorine substitution .
- Microwave-Assisted Synthesis : Enhances reaction control and reduces side products .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the metabolic stability of benzodiazepine derivatives?
- Example : Variability in half-life (t½) across studies may stem from differences in assay conditions (e.g., microsome sources, incubation pH).
- Methodological Adjustments :
- Standardized Protocols : Use pooled human liver microsomes and control for CYP enzyme activity .
- Cross-Validation : Compare in vitro results with in vivo pharmacokinetic data in rodent models .
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
